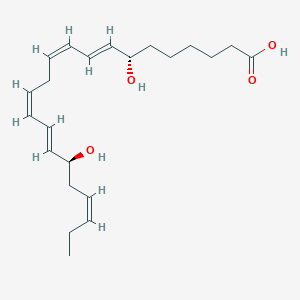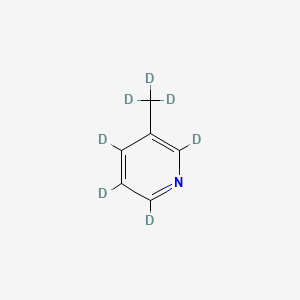
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide is a compound with the molecular formula C19H13D4N5O5S2 and a molecular weight of 463.52 g/mol . It is a stable isotope-labeled compound, which means it contains deuterium atoms (d4) instead of hydrogen atoms. This compound is used in various research applications, including metabolic studies, environmental analysis, and proteomics research .
Métodos De Preparación
The synthesis of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves several steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity. The compound is typically stored at 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide has several scientific research applications:
Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: It is used in metabolic studies to trace metabolic pathways and understand the biochemical processes in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants
Mecanismo De Acción
The mechanism of action of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide can be compared with other similar compounds, such as:
3-(5-Nitro-2-thiophene)acrylic Acid: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Sulfadimidine: A sulfonamide antibiotic used to treat bacterial infections.
Acrylic Acid: A simple carboxylic acid used in the production of polymers and other chemicals.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies in various research applications .
Propiedades
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)/b9-5+/i3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCRZZSQUMLRS-SOUMXSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC(=CC(=N3)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)




